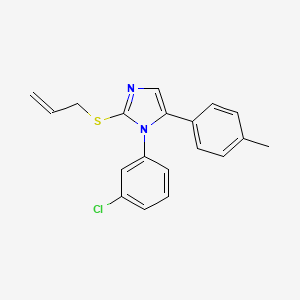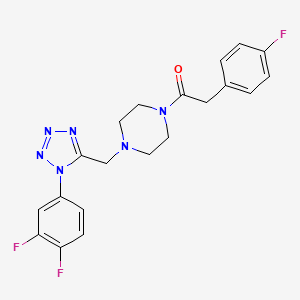![molecular formula C16H15ClN6OS B2875894 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 886926-06-3](/img/structure/B2875894.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an amine group (-NH2), a triazole ring (a five-membered ring containing three nitrogen atoms), a thiol group (-SH), and a chloro-methylphenyl group. These functional groups could potentially contribute to the reactivity and properties of the compound .
Molecular Structure Analysis
The presence of multiple nitrogen atoms in the triazole ring and the pyridine ring could potentially make the compound a good ligand for metal ions. The sulfur atom in the thiol group could also participate in metal binding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of reactions. For example, the amine group could be acylated or alkylated, and the thiol group could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors like its molecular structure, the nature of its functional groups, and its stereochemistry. For example, the presence of polar functional groups like amine and thiol could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Neuroprotective Research
This compound has been identified as a potential neuroprotective agent. In studies related to Parkinson’s Disease (PD) , derivatives of this compound have shown the ability to prevent neurodegeneration caused by neurotoxins like MPTP . They work by affecting the levels of specific markers such as tyrosine hydroxylase (TH) and alpha-synuclein (α-syn) in the midbrain, which are crucial in the pathogenesis of PD .
Antiviral Activity
Derivatives of the compound have been evaluated for their antiviral activity, particularly against the tobacco mosaic virus . The mechanism of action and the efficacy of these derivatives in inhibiting viral replication could be a significant area of research.
Synthesis of Pharmacologically Important Compounds
The compound serves as a building block in the synthesis of pharmacologically important derivatives. For instance, it can be used to prepare cinnamic acid derivatives, which are potent cholinesterase inhibitors . These inhibitors are crucial in treating diseases like Alzheimer’s by preventing the breakdown of acetylcholine, a neurotransmitter important for memory and learning.
Organic Synthesis Intermediate
As an organic synthesis intermediate, this compound can be utilized in laboratory organic synthesis processes and chemical pharmaceutical research and development. It’s particularly useful in synthesizing active pharmaceutical ingredients .
Chemical Research
In chemical research, the compound’s derivatives are used as heterocyclic building blocks due to their structural versatility and reactivity . This allows for the creation of a wide range of chemical entities with potential therapeutic applications.
Molecular Biology Studies
In molecular biology, the compound could be used to study protein interactions and the role of disordered proteins in diseases. Its derivatives have been shown to affect the aggregation of proteins like α-syn, which is linked to neurodegenerative diseases .
Wirkmechanismus
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal of neurons . In pathological conditions, α-syn can form amyloid aggregates, leading to neurotoxicity and neurodegeneration .
Mode of Action
This compound acts as an inhibitor of α-syn aggregation . It prevents the fibrillization process of α-syn, thereby reducing the formation of amyloid aggregates . This inhibition of aggregation is crucial in preventing the neurotoxicity and neurodegeneration associated with disorders like Parkinson’s disease .
Biochemical Pathways
The compound affects the α-syn aggregation pathway . In the misfolded state, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, mitochondrial damage, and oxidative stress . By inhibiting α-syn aggregation, the compound can prevent these harmful effects .
Pharmacokinetics
The compound has been shown to have in vivo efficacy, suggesting that it has suitable bioavailability .
Result of Action
The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease . It also affects the levels of Parkinson’s disease markers after the administration of the same neurotoxin . These results suggest that the compound has a protective effect against neurodegeneration .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-2-3-12(8-13(10)17)20-14(24)9-25-16-22-21-15(23(16)18)11-4-6-19-7-5-11/h2-8H,9,18H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZRJLVBINQNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B2875811.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2875812.png)
![3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2875813.png)

amino]ethanesulfonyl fluoride](/img/structure/B2875816.png)






![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2875829.png)

